2-Amino-1-(2,3,4-trifluorophenyl)ethan-1-one
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Overview
Description
2-Amino-1-(2,3,4-trifluorophenyl)ethan-1-one is an organic compound with the molecular formula C8H6F3NO It is characterized by the presence of an amino group and a trifluoromethyl-substituted aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(2,3,4-trifluorophenyl)ethan-1-one typically involves the reaction of 2,3,4-trifluorobenzaldehyde with ammonia or an amine source under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1-(2,3,4-trifluorophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Amino-1-(2,3,4-trifluorophenyl)ethan-1-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Amino-1-(2,3,4-trifluorophenyl)ethan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies .
Comparison with Similar Compounds
- 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol hydrochloride
- 2-Bromo-1-(2,3,5-trifluorophenyl)ethan-1-one
- 2-(3,4,5-trifluorophenyl)ethan-1-amine hydrochloride
Comparison: Compared to similar compounds, 2-Amino-1-(2,3,4-trifluorophenyl)ethan-1-one is unique due to its specific substitution pattern on the aromatic ringFor instance, the presence of the trifluoromethyl group at different positions can significantly alter the compound’s properties and interactions with other molecules .
Properties
Molecular Formula |
C8H6F3NO |
---|---|
Molecular Weight |
189.13 g/mol |
IUPAC Name |
2-amino-1-(2,3,4-trifluorophenyl)ethanone |
InChI |
InChI=1S/C8H6F3NO/c9-5-2-1-4(6(13)3-12)7(10)8(5)11/h1-2H,3,12H2 |
InChI Key |
UIEPXPDMYKDUOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)CN)F)F)F |
Origin of Product |
United States |
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